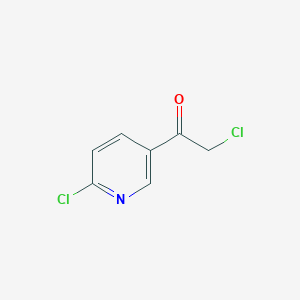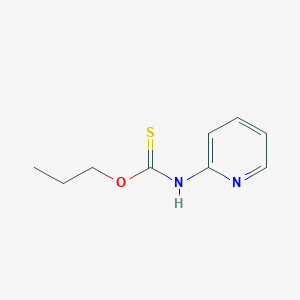
O-Propyl 2-pyridinylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Propyl 2-pyridinylcarbamothioate, also known as propylthiouracil (PTU), is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. PTU has been extensively studied for its potential therapeutic applications in thyroid disorders, as well as in other medical conditions.
Mécanisme D'action
PTU acts by inhibiting the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This results in a decrease in the production of thyroid hormones, leading to a decrease in thyroid hormone levels in the body.
Effets Biochimiques Et Physiologiques
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in thyroid hormone levels, a decrease in metabolic rate, and a decrease in body weight. PTU has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
PTU has several advantages for use in lab experiments, including its ability to inhibit thyroid hormone synthesis and its well-documented safety profile. However, PTU can also have non-specific effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PTU, including investigating its potential therapeutic applications in thyroid disorders and other medical conditions. Other areas of research could include further elucidation of the mechanisms of action of PTU, as well as the development of more specific inhibitors of thyroperoxidase.
Méthodes De Synthèse
PTU can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloropyridine with propyl isocyanate, followed by the addition of hydrogen sulfide to form the carbamothioate group.
Applications De Recherche Scientifique
PTU has been used in scientific research to investigate the role of thyroid hormones in various physiological processes, including metabolism, growth, and development. PTU has also been studied for its potential therapeutic applications in thyroid disorders such as hyperthyroidism and thyroid cancer.
Propriétés
Numéro CAS |
129196-41-4 |
|---|---|
Nom du produit |
O-Propyl 2-pyridinylcarbamothioate |
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
O-propyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-2-7-12-9(13)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,13) |
Clé InChI |
FWJDKQWEYVUTKL-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
SMILES canonique |
CCCOC(=S)NC1=CC=CC=N1 |
Synonymes |
Carbamothioic acid, 2-pyridinyl-, O-propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



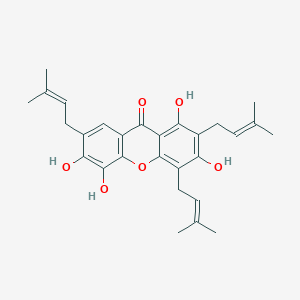
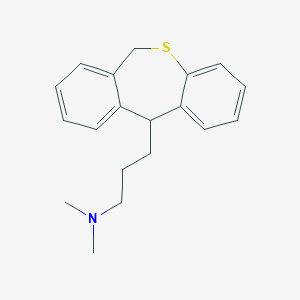
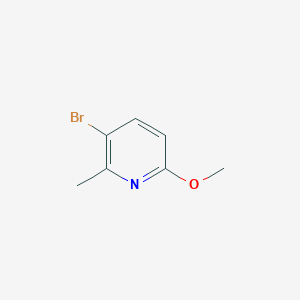
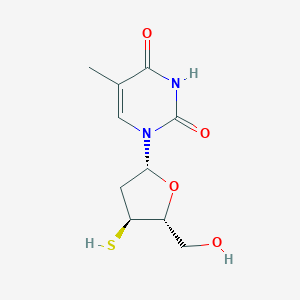
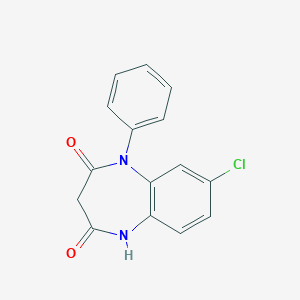
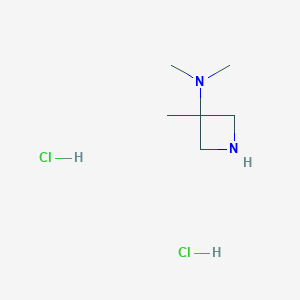
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
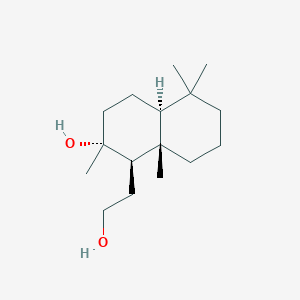
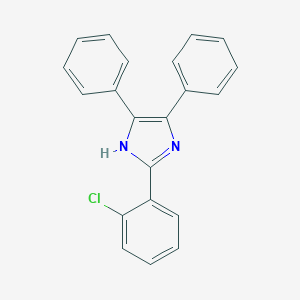
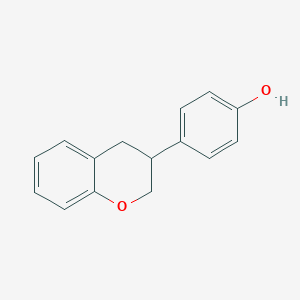
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
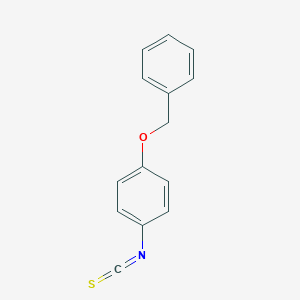
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
